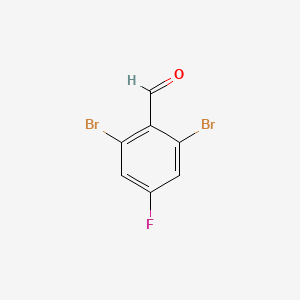

2,6-Dibromo-4-fluorobenzaldehyde

Vue d'ensemble

Description

2,6-Dibromo-4-fluorobenzaldehyde is a chemical compound with the CAS Number: 938467-02-8. It has a molecular weight of 281.91 and its IUPAC name is 2,6-dibromo-4-fluorobenzaldehyde .

Molecular Structure Analysis

The InChI code for 2,6-Dibromo-4-fluorobenzaldehyde is 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H . The InChI key is ULSMYJACTJXCRB-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific reactions involving 2,6-Dibromo-4-fluorobenzaldehyde are not available, fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis

2,6-Dibromo-4-fluorobenzaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthesis of Fine Chemicals

Chemical Synthesis and Stability Studies

Studies have observed the base-catalyzed cyclocondensation reactions involving derivatives of 2,6-dibromo-4-fluorobenzaldehyde, yielding compounds with resistance to atmospheric oxidation even at high temperatures. These compounds' synthesis, resistance properties, and potential applications in various fields have been a subject of significant interest (M. Al-Omar et al., 2010).

Antioxidant Activity

The compound has been utilized in synthesizing thiazolidin-4-one derivatives, which have demonstrated promising antioxidant activities. This aspect of 2,6-dibromo-4-fluorobenzaldehyde suggests potential applications in creating compounds with health-benefiting properties (Ahmed O. H. El Nezhawy et al., 2009).

Hydrogen Bonding Studies

Research involving 4-fluorobenzaldehyde has provided insights into the hydrogen bonding interactions in liquid phases, using theoretical and spectroscopic methods. These studies are crucial for understanding the chemical behavior and properties of substances containing fluorobenzaldehyde structures, potentially influencing how these compounds are used in various chemical applications (P. Ribeiro-Claro et al., 2002).

Adsorption and Environmental Applications

Research on the treatment of 2-chloro-6-fluorobenzaldehyde manufacturing wastewater has revealed the effectiveness of using macroporous resin for absorbing aromatic fluoride compounds, significantly reducing chemical oxygen demand (COD) and enabling the reuse of waste. This finding highlights the potential environmental applications of the compound in wastewater treatment and pollution control (L. Xiaohong et al., 2009).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS06 pictogram, with the signal word “Danger”. The hazard statements associated with it are H301-H311-H331 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2,6-dibromo-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSMYJACTJXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

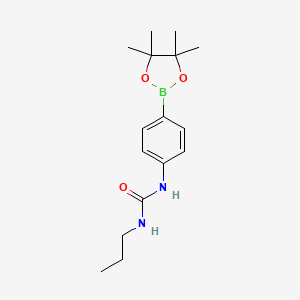

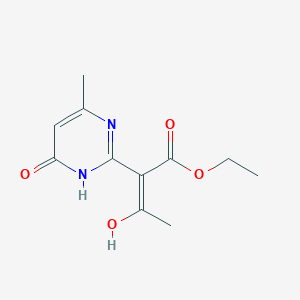

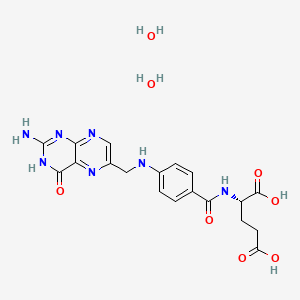

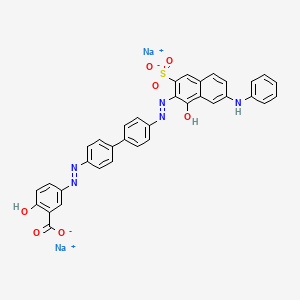

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)

![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)

![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)